Thrombospondin-1 (1016-1023) (human, bovine, mouse)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

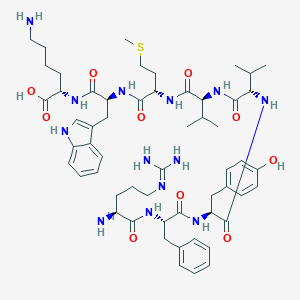

Thrombospondine-1 (1016-1023) (humain, bovin, souris) est un peptide dérivé de l'extrémité C-terminale de la séquence native de la Thrombospondine-1 (TSP-1). Ce peptide est connu pour son rôle d'agoniste du CD47, ce qui signifie qu'il peut se lier et activer le récepteur CD47. La séquence peptidique est H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH, et elle est hautement conservée chez les espèces humaines, bovines et souris .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Thrombospondine-1 (1016-1023) (humain, bovin, souris) est synthétisée par synthèse peptidique en phase solide (SPPS). Le processus implique l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le peptide est ensuite clivé de la résine et purifié par chromatographie liquide haute performance (HPLC). Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et l'utilisation de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle : La production industrielle de Thrombospondine-1 (1016-1023) (humain, bovin, souris) suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour accroître l'efficacité et la cohérence. Le peptide est ensuite purifié et caractérisé pour garantir sa pureté et son activité .

Analyse Des Réactions Chimiques

Types de réactions : Thrombospondine-1 (1016-1023) (humain, bovin, souris) subit principalement des réactions de formation et de clivage de liaisons peptidiques. Il peut également participer à des réactions d'oxydation et de réduction, en particulier impliquant le résidu de méthionine, qui peut être oxydé en méthionine sulfoxyde .

Réactifs et conditions courants :

Réactifs de couplage : HBTU, HATU, DIC

Groupes protecteurs : Fmoc, Boc

Réactifs de clivage : TFA (acide trifluoroacétique)

Réactifs d'oxydation : Peroxyde d'hydrogène, DMSO

Réactifs de réduction : DTT (dithiothréitol), TCEP (tris(2-carboxyethyl)phosphine)

Produits principaux : Le produit principal de ces réactions est le peptide lui-même, Thrombospondine-1 (1016-1023) (humain, bovin, souris). L'oxydation de la méthionine peut conduire à la méthionine sulfoxyde .

Applications de la recherche scientifique

Thrombospondine-1 (1016-1023) (humain, bovin, souris) a une large gamme d'applications dans la recherche scientifique :

Biologie : Il est utilisé pour étudier l'adhésion cellulaire, la migration et l'apoptose. .

Médecine : Le peptide est exploré pour ses applications thérapeutiques potentielles dans le traitement du cancer, où il peut aider à inhiber la croissance tumorale et la métastase en modulant la réponse immunitaire

Chimie : Il sert de peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides.

Industrie : Le peptide est utilisé dans le développement de tests diagnostiques et d'agents thérapeutiques ciblant le CD47

Mécanisme d'action

Thrombospondine-1 (1016-1023) (humain, bovin, souris) exerce ses effets en se liant au récepteur CD47 à la surface des cellules. Cette interaction peut déclencher une variété de réponses cellulaires, notamment l'inhibition de l'adhésion cellulaire et l'induction de l'apoptose. La capacité du peptide à activer le CD47 est cruciale pour son rôle dans la modulation de la réponse immunitaire et l'influence du comportement des cellules tumorales .

Applications De Recherche Scientifique

Thrombospondin-1 (1016-1023) (human, bovine, mouse) has a wide range of applications in scientific research:

Biology: It is used to study cell adhesion, migration, and apoptosis. .

Medicine: The peptide is explored for its potential therapeutic applications in cancer treatment, where it may help to inhibit tumor growth and metastasis by modulating the immune response

Chemistry: It serves as a model peptide for studying peptide synthesis, folding, and stability.

Industry: The peptide is used in the development of diagnostic assays and therapeutic agents targeting CD47

Mécanisme D'action

Thrombospondin-1 (1016-1023) (human, bovine, mouse) exerts its effects by binding to the CD47 receptor on the surface of cells. This interaction can trigger a variety of cellular responses, including inhibition of cell adhesion and induction of apoptosis. The peptide’s ability to activate CD47 is crucial for its role in modulating the immune response and influencing tumor cell behavior .

Comparaison Avec Des Composés Similaires

Thrombospondine-1 (1016-1023) (humain, bovin, souris) est unique en raison de sa séquence spécifique et de son rôle d'agoniste du CD47. Les composés similaires comprennent d'autres peptides dérivés de la Thrombospondine-1, tels que :

- Thrombospondine-1 (1016-1023) (humain, bovin, souris)

- Thrombospondine-1 (1016-1023) (humain, bovin, souris)

- Thrombospondine-1 (1016-1023) (humain, bovin, souris)

Ces peptides partagent des séquences et des fonctions similaires, mais peuvent différer dans leur composition en acides aminés spécifiques et leurs activités biologiques .

Activité Biologique

Thrombospondin-1 (TSP1) is a multifunctional glycoprotein that plays critical roles in various biological processes, including cell adhesion, migration, proliferation, and angiogenesis. This article explores the biological activity of TSP1, particularly focusing on its effects in human, bovine, and mouse models.

Overview of Thrombospondin-1

TSP1 is a member of the thrombospondin family of proteins and is known for its involvement in extracellular matrix (ECM) interactions. It is produced by various cell types and has been implicated in numerous physiological and pathological processes.

Biological Functions

Cell Adhesion and Migration

TSP1 influences cell adhesion and migration through its interactions with various receptors, including CD36 and CD47. These interactions are crucial for processes such as wound healing and embryogenesis. TSP1 promotes the adhesion of endothelial cells and vascular smooth muscle cells, facilitating tissue repair mechanisms .

Angiogenesis Regulation

TSP1 is recognized for its antiangiogenic properties. It inhibits endothelial cell proliferation and migration, thereby modulating angiogenesis. This effect is partly mediated through the activation of latent transforming growth factor-beta (TGF-β), which can induce apoptosis in endothelial cells under certain conditions .

Platelet Function

In vascular biology, TSP1 plays a significant role in platelet aggregation. It enhances platelet recruitment by protecting von Willebrand factor (VWF) from degradation by ADAMTS13, a protease that cleaves VWF. This action is crucial during thrombus formation following vascular injury . TSP1's ability to counteract the effects of nitric oxide (NO) on platelet function further underscores its importance in hemostasis .

Case Studies

-

Thrombus Formation in Mouse Models

In studies involving TSP1-deficient mice, researchers observed impaired thrombus formation and prolonged occlusion times in response to vascular injury compared to wild-type mice. This highlights TSP1's protective role in maintaining vascular integrity during thrombotic events . -

Cancer Cell Apoptosis

TSP1-derived peptides have been shown to selectively induce apoptosis in various cancer cell lines while sparing normal cells. This selective action suggests potential therapeutic applications for TSP1 mimetics in cancer treatment . -

Inflammation and Metabolic Disorders

Recent studies indicate that TSP1 is involved in obesity-related inflammation. A CD36-derived peptide acting as a TSP1 antagonist was found to reduce pro-inflammatory cytokine production in obese mouse models, suggesting a role for TSP1 in metabolic regulation .

Data Tables

| Biological Activity | Human | Bovine | Mouse |

|---|---|---|---|

| Cell Adhesion | Yes | Yes | Yes |

| Angiogenesis Inhibition | Yes | Yes | Yes |

| Platelet Aggregation | Yes | Yes | Yes |

| Apoptosis Induction | Yes | Yes | Yes |

| Inflammation Regulation | Yes | Yes | Yes |

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H81N13O10S/c1-32(2)46(53(76)63-41(24-27-80-5)49(72)67-45(30-36-31-62-40-18-10-9-16-38(36)40)51(74)64-42(55(78)79)19-11-12-25-57)69-54(77)47(33(3)4)68-52(75)44(29-35-20-22-37(70)23-21-35)66-50(73)43(28-34-14-7-6-8-15-34)65-48(71)39(58)17-13-26-61-56(59)60/h6-10,14-16,18,20-23,31-33,39,41-47,62,70H,11-13,17,19,24-30,57-58H2,1-5H3,(H,63,76)(H,64,74)(H,65,71)(H,66,73)(H,67,72)(H,68,75)(H,69,77)(H,78,79)(H4,59,60,61)/t39-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPWCMITEMLEAX-MGQPXDLZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H81N13O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1128.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.